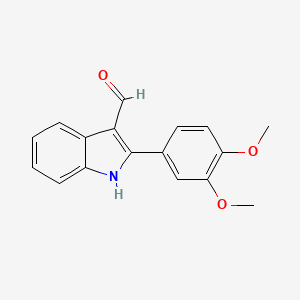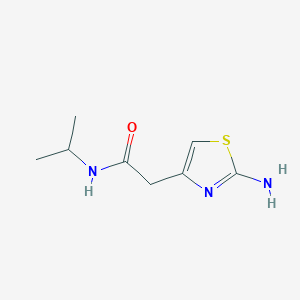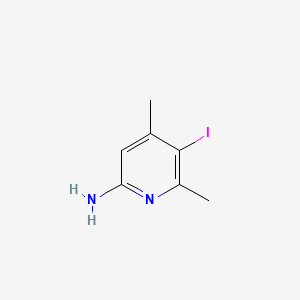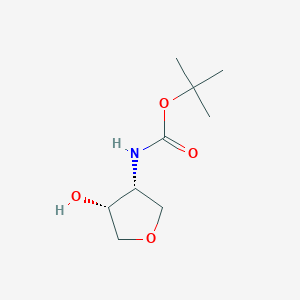![molecular formula C8H15BrO2 B1372790 2-[(3-Bromopropoxy)methyl]oxolane CAS No. 1094435-43-4](/img/structure/B1372790.png)
2-[(3-Bromopropoxy)methyl]oxolane
Vue d'ensemble
Description
“2-[(3-Bromopropoxy)methyl]oxolane” is a chemical compound with the CAS Number: 1094435-43-4 . It has a molecular weight of 223.11 . This compound is used in scientific research and finds applications in various fields like organic synthesis and drug discovery.
Molecular Structure Analysis
The molecular structure of “2-[(3-Bromopropoxy)methyl]oxolane” consists of a five-membered oxolane ring with a bromopropoxy methyl group attached . The InChI code for this compound is 1S/C8H15BrO2/c9-4-2-5-10-7-8-3-1-6-11-8/h8H,1-7H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(3-Bromopropoxy)methyl]oxolane” include a molecular weight of 223.11 . More specific physical properties such as melting point, boiling point, and density were not found in the retrieved data.Applications De Recherche Scientifique
Oxetane and Oxolane Formation : The compound 1-(2,3-Epoxypropyl)-1-cyclohexanol and its methyl analogues, when treated with a base in aqueous dimethyl sulfoxide, form corresponding oxetanes as main products. Under anhydrous conditions, these compounds yield oxolane dimers (Murai, Ono, & Masamune, 1977).
Electrophilic Additions : The chemistry of 3,4-epoxy-2-methylene oxolanes includes highly diastereoselective electrophilic additions. Using phenylselenyl bromine as an electrophile, complete diastereoselectivity favoring the trans isomer was achieved (V. Dalla & P. Pale, 1996).
Synthesis of Chiral GABA Analogues : The epimeric (2S, 3S)- and (2R,3S)-3-amino-2-(carboxymethyl) oxolanes were synthesized from (S)-N-tritylhomoserine lactone. These compounds were used to create conformationally restricted chiral γ-aminobutyric acid (GABA) analogues (Papaioannou et al., 1991).
Synthesis of Nucleic Acid Related Compounds : The treatment of 1,3-dioxolane with acetyl bromide produced (2-acetoxyethoxy)methyl bromide, which was then used in synthesizing N-[(2-hydroxyethoxy)methyl] heterocycles, potent antiviral agents (Robins & Hatfield, 1982).
Aldehyde-functionalized Poly(2-oxazoline)s : A protected aldehyde-functionalized 2-oxazoline, 2-[3-(1,3)-dioxolan-2-ylpropyl]-2-oxazoline (DPOx), was synthesized and used in polymerization to create water-soluble copolymers. The hydrolysis of these homo- and copolymers resulted in aldehyde-bearing poly(2-oxazoline)s, which reacted with amino-oxy compounds to form oximes (Taubmann, Luxenhofer, Cesana, & Jordan, 2005).
Polymerization and Cyclization Reactions : 2-(Multimethoxy)phenyl-4-methylene-1,3-dioxolanes were prepared and polymerized with boron trifluoride, leading to mainly ring-opening polymerization and cyclization reactions to yield poly(keto ether) and 3(2H)-dihydrofuranone (Jang & Gong, 1999).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-bromopropoxymethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c9-4-2-5-10-7-8-3-1-6-11-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBXDWYCBLYUJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




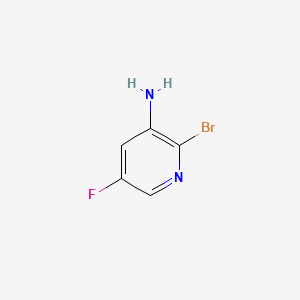

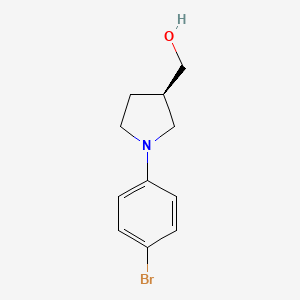
![2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1372713.png)
![2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid](/img/structure/B1372718.png)
![N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B1372719.png)
![4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B1372722.png)

![tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372725.png)
